molecular formula C2HBr3O B085889 Tribromoacetaldehyde CAS No. 115-17-3

Tribromoacetaldehyde

Cat. No.: B085889
CAS No.: 115-17-3
M. Wt: 280.74 g/mol
InChI Key: YTGSYRVSBPFKMQ-UHFFFAOYSA-N
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Description

It is a colorless to yellowish oily liquid with a pungent odor and is soluble in water, ethanol, and ether . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Tribromoacetaldehyde can be synthesized through several methods:

These methods are commonly used in both laboratory and industrial settings to produce this compound.

Chemical Reactions Analysis

Tribromoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tribromoacetic acid.

    Reduction: Reduction of this compound can yield tribromoethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tribromoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of tribromoacetaldehyde involves its ability to react with other compounds, forming new chemical bonds and facilitating desired reactions . In biological systems, it can interact with cellular components, leading to various effects, including genotoxicity.

Comparison with Similar Compounds

Tribromoacetaldehyde is similar to other halogenated aldehydes such as:

    Chloral (Trichloroacetaldehyde): Similar in structure but contains chlorine atoms instead of bromine.

    Tribromoethanol: A related compound used as an anesthetic.

    Trifluoroacetaldehyde: Contains fluorine atoms and is used in different chemical reactions.

This compound is unique due to its specific reactivity and applications in organic synthesis and research.

Biological Activity

Tribromoacetaldehyde (TBA) is a halogenated organic compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological mechanisms, toxicological effects, and relevant case studies associated with TBA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a member of the haloacetaldehyde family, characterized by the presence of three bromine atoms attached to an acetaldehyde structure. Its chemical formula is C₂HBr₃O, and it is typically encountered as a byproduct in water chlorination processes, particularly in bromide-rich waters.

Research indicates that TBA can interact with biological systems primarily through its electrophilic nature, which allows it to form adducts with nucleophiles such as DNA and proteins. This reactivity is crucial in understanding its genotoxic potential.

Key Findings:

  • Genotoxicity : Studies have shown that TBA can induce DNA damage, leading to chromosomal aberrations and aneuploidy in mammalian cells. This was evidenced by experiments demonstrating that TBA exposure resulted in significant increases in micronuclei formation and DNA strand breaks in various cell lines .
  • Cellular Response : The compound has been shown to activate cellular stress responses, including the upregulation of p53, a critical protein involved in cell cycle regulation and apoptosis .

Toxicological Profile

The toxicological effects of TBA are significant, especially considering its formation during water treatment processes. The following table summarizes key toxicological data associated with TBA:

Effect Observation Reference
DNA DamageInduces single- and double-strand breaks
Chromosomal AberrationsCauses aneuploidy and micronuclei formation
CytotoxicityExhibits cytotoxic effects in rat hepatocytes
Interaction with ProteinsForms irreversible adducts with cellular proteins

Case Studies

  • Water Treatment Studies : In a study conducted on water recycling plants, it was found that TBA levels were significantly correlated with the presence of bromide ions during chlorination processes, leading to increased formation of haloacetaldehydes including TBA . The study highlighted the need for effective removal strategies in water treatment to mitigate health risks.
  • In Vitro Experiments : A series of in vitro assays demonstrated that TBA exposure led to elevated levels of oxidative stress markers in human cell lines. This suggests a potential mechanism for its cytotoxic effects through the generation of reactive oxygen species (ROS) .

Regulatory Status

Due to its potential health risks, TBA is subject to regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has classified various haloacetaldehydes, including TBA, as compounds requiring further investigation concerning their carcinogenic potential and environmental impact .

Properties

IUPAC Name

2,2,2-tribromoacetaldehyde
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InChI

InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H
Source PubChem
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InChI Key

YTGSYRVSBPFKMQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)C(Br)(Br)Br
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Molecular Formula

C2HBr3O
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DSSTOX Substance ID

DTXSID1021667
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Molecular Weight

280.74 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline]
Record name Tribromoacetaldehyde
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Boiling Point

ABOUT 174 °C WITH DECOMP
Record name TRIBROMOACETALDEHYDE
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Solubility

SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE
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Density

2.66
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Vapor Pressure

1.52 [mmHg]
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Color/Form

YELLOWISH, OILY LIQUID

CAS No.

115-17-3
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Record name Acetaldehyde, 2,2,2-tribromo-
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Melting Point

CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tribromoacetaldehyde

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